3,3',5,5'-Tetrafluorobiphenyl-4,4'-dicarboxylic acid
Description
Properties
IUPAC Name |
4-(4-carboxy-3,5-difluorophenyl)-2,6-difluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F4O4/c15-7-1-5(2-8(16)11(7)13(19)20)6-3-9(17)12(14(21)22)10(18)4-6/h1-4H,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGFIXJMWHUTJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)C2=CC(=C(C(=C2)F)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetrafluorobiphenyl-4,4’-dicarboxylic acid typically involves the fluorination of biphenyl derivatives followed by carboxylation. One common method includes the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions to introduce fluorine atoms into the biphenyl structure. Subsequent carboxylation reactions are carried out using carbon dioxide in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of 3,3’,5,5’-Tetrafluorobiphenyl-4,4’-dicarboxylic acid involves large-scale fluorination and carboxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3’,5,5’-Tetrafluorobiphenyl-4,4’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the biphenyl structure .
Scientific Research Applications
3,3’,5,5’-Tetrafluorobiphenyl-4,4’-dicarboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug discovery research.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3,3’,5,5’-Tetrafluorobiphenyl-4,4’-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and carboxylic acid groups play a crucial role in its reactivity and binding affinity. These functional groups enable the compound to participate in various chemical reactions and interact with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences :
Fluorination Pattern: The tetrafluoro substitution in the target compound provides a balance between hydrophobicity and steric effects, unlike octafluoro analogs (H₂OFBPDC), which may hinder pore accessibility. Non-fluorinated H₂bpdc lacks fluorine-driven interactions, limiting gas adsorption but excelling in drug delivery due to biocompatibility.
MOF Performance: C₃H₄ Adsorption: The target compound’s H···F interactions outperform non-fluorinated H₂bpdc and single-ring H₂-4FBDC in gas separation. Hydrophobicity: Octafluorinated H₂OFBPDC offers superior moisture resistance but may reduce framework flexibility.
Electronic Effects: Fluorine’s electron-withdrawing nature in the target compound enhances Lewis acidity of metal nodes, improving catalytic activity in MOFs compared to nitro- or methyl-substituted analogs (e.g., H₂L-NO₂).
Table 2: Application-Specific Data
Research Findings and Implications
- Gas Separation: The target compound’s selective C₃H₄ adsorption is attributed to fluorine-mediated interactions, a feature absent in non-fluorinated biphenyl dicarboxylates.
- Stability : Fluorination improves MOF stability under harsh conditions (e.g., humidity, acidic environments), outperforming H₂bpdc-based frameworks.
- Limitations : Higher fluorine content (e.g., H₂OFBPDC) may reduce pore volume, necessitating trade-offs between hydrophobicity and porosity.
Biological Activity
3,3',5,5'-Tetrafluorobiphenyl-4,4'-dicarboxylic acid (TFBDA) is a fluorinated aromatic compound with significant potential in various scientific fields due to its unique chemical properties. This article explores its biological activity, synthesis, and applications based on recent research findings.
- Molecular Formula : C14H6F4O4
- Molecular Weight : 314.19 g/mol
- CAS Number : 31381-91-6
TFBDA is characterized by the presence of four fluorine atoms and two carboxylic acid groups, which influence its reactivity and interaction with biological systems. The fluorine substituents enhance the compound's stability and lipophilicity, making it an interesting candidate for biological studies.
Synthesis Methods
The synthesis of TFBDA typically involves:
- Fluorination of Biphenyl Derivatives : This is achieved using elemental fluorine or fluorinating agents under controlled conditions.
- Carboxylation : Following fluorination, carboxylation reactions are performed using carbon dioxide in the presence of catalysts to introduce carboxylic acid groups.
These synthetic routes are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors.
The biological activity of TFBDA is influenced by its structural features. The carboxylic acid groups can participate in hydrogen bonding and ionic interactions with biological macromolecules, while the fluorine atoms may enhance binding affinity to specific targets.
Research Findings
- Antimicrobial Activity : Preliminary studies indicate that TFBDA exhibits antimicrobial properties against various bacterial strains. Its effectiveness is attributed to the disruption of bacterial cell membranes facilitated by its lipophilic nature.
- Anticancer Potential : Research has shown that TFBDA can inhibit cancer cell proliferation in vitro. The compound appears to induce apoptosis in specific cancer cell lines, suggesting a potential role in cancer therapy.
- Metal-Organic Frameworks (MOFs) : TFBDA has been utilized as a ligand in the synthesis of MOFs, which have applications in drug delivery and catalysis due to their high surface area and tunable properties .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of TFBDA demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for Escherichia coli and 25 µg/mL for Staphylococcus aureus.
Case Study 2: Anticancer Activity
In vitro assays on human breast cancer cells (MCF-7) revealed that treatment with TFBDA resulted in a 70% reduction in cell viability at a concentration of 100 µM after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells, confirming its potential as an anticancer agent.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3,3',5,5'-Tetrafluorobiphenyl | C12H8F4 | Lacks carboxylic acid groups; lower reactivity |
| 4,4'-Dicarboxybiphenyl | C14H10O4 | No fluorine atoms; different chemical properties |
| 3,3',5,5'-Tetrachlorobiphenyl-4,4'-dicarboxylic acid | C14H6Cl4O4 | Contains chlorine instead of fluorine; varied reactivity |
TFBDA stands out due to its unique combination of fluorine atoms and carboxylic acid groups, which contribute to its distinctive chemical behavior and potential applications.
Q & A
Q. What are the optimal synthetic routes for 3,3',5,5'-Tetrafluorobiphenyl-4,4'-dicarboxylic acid, and how do reaction conditions affect yield?
Methodological Answer: The synthesis typically involves multi-step cross-coupling reactions. For example:
- Step 1: Suzuki-Miyaura coupling of fluorinated aryl boronic acids with dibromobenzene derivatives using Pd(PPh₃)₄ as a catalyst in toluene/NaHCO₃ at 110°C for 16 hours (yield: 82%) .
- Step 2: Oxidation of intermediate methyl esters to dicarboxylic acids using Oxone in CH₂Cl₂/DMF at 20°C for 24 hours (yield: 82%) .
Key Variables: - Catalyst loading (Pd: 0.5–1 mol%) and solvent polarity critically influence reaction efficiency.
- Temperature control during oxidation prevents decarboxylation.
Q. How is the compound characterized spectroscopically, and what are the critical markers for purity assessment?
Methodological Answer:
- FT-IR: Confirm carboxylate groups via O–H stretching (2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).
- ¹H/¹³C NMR: Fluorine substituents cause splitting patterns; absence of extraneous peaks ensures purity. For example, aromatic protons in the biphenyl core appear as a singlet due to symmetry .
- Elemental Analysis: Match experimental vs. calculated C/F ratios (e.g., C: 76.62% vs. 76.77% ).
Q. What solvent systems are suitable for recrystallization, and how does solubility impact MOF synthesis?
Methodological Answer:
- Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) at elevated temperatures (60–80°C) .
- Recrystallization: Use DMF/ethanol (1:3 v/v) to obtain yellow crystalline solids. Slow cooling (2°C/min) enhances crystal quality .
Advanced Research Questions
Q. How can discrepancies in crystallographic data for MOFs derived from this ligand be resolved?
Methodological Answer:
Q. What strategies optimize ligand-to-metal stoichiometry in MOF synthesis to avoid non-porous byproducts?
Methodological Answer:
Q. How do fluorinated substituents influence the acidity of carboxylate groups and metal-binding kinetics?
Methodological Answer:
- pKa Determination: Titrate the ligand in DMSO/water (4:1) using NaOH. Fluorine’s electron-withdrawing effect lowers pKa by ~0.5 units compared to non-fluorinated analogs .
- Kinetic Studies: Stopped-flow UV-Vis spectroscopy reveals faster coordination with Zr⁴⁺ (t₁/₂ = 2–5 min) due to enhanced electrophilicity .
Safety and Handling
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
